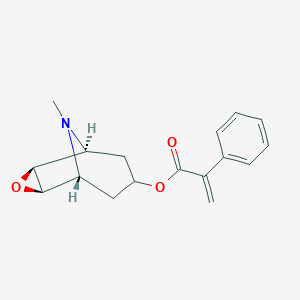

Apohyoscine

Übersicht

Beschreibung

Apohyoscine is a naturally occurring alkaloid found in a variety of plants, including the Apocynaceae family. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Apohyoscine has been used for a variety of purposes, including as an insecticide and as an anesthetic. It has also been studied for its potential as a therapeutic agent for a range of neurological disorders.

Wissenschaftliche Forschungsanwendungen

Detection and Analysis

- Liquid Chromatographic Determination : A study by Whelpton, Hurst, Metcalfe, and Saunders (1992) describes a sensitive method for determining hyoscine (scopolamine) in urine, identifying apohyoscine as a urinary metabolite. This method involves solid-phase extraction and high-performance liquid chromatography, showcasing the importance of apohyoscine in analytical chemistry (Whelpton, Hurst, Metcalfe, & Saunders, 1992).

Isolation and Identification

- Isolation from Natural Sources : Mirzamatov, Lutfullin, Malikov, and Yunusov (1974) reported the isolation of apohyoscine from Physochlaina alaica. Their research involved NMR spectroscopy and mass spectrometry, highlighting the methods used in natural product chemistry to identify compounds like apohyoscine (Mirzamatov, Lutfullin, Malikov, & Yunusov, 1974).

Biochemical Studies

- Biosynthesis Research : A study by Evans and Woolley (1976) on Datura innoxia plants explored the biosynthesis of apohyoscine, along with other related compounds. They investigated the incorporation of various precursors into apohyoscine, contributing to our understanding of alkaloid biosynthesis in plants (Evans & Woolley, 1976).

Alkaloid Research

- Alkaloid Composition Studies : Research by Aripova (1985) and Sharova, Arinova, & Abdilalimov (1977) on Hyoscyamus species identified apohyoscine among various extracted alkaloids, demonstrating its presence in different plant species and contributing to the field of phytochemistry (Aripova, 1985); (Sharova, Arinova, & Abdilalimov, 1977).

Clinical Research and Pharmacology

- Hyoscine (Scopolamine) Related Studies : While not directly about apohyoscine, research by Lacy, Wang, Bhowal, & Schaefer (2013) on hyoscine butylbromide and studies on apomorphine stability (Ng Ying Kin, Lal, & Thavundayil, 2001) provide context on related compounds, which can be valuable for comparative pharmacological studies (Lacy, Wang, Bhowal, & Schaefer, 2013); (Ng Ying Kin, Lal, & Thavundayil, 2001).

Wirkmechanismus

Target of Action

Aposcopolamine, also known as Apohyoscine, is a bio-active isolate of Datura ferox and several species of Physochlaina . It primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, affecting various physiological functions such as heart rate, digestion, and salivary gland secretion .

Mode of Action

Aposcopolamine acts as a nonselective muscarinic antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter that signals through muscarinic receptors . By inhibiting these receptors, Aposcopolamine interferes with the transmission of nerve impulses in the parasympathetic nervous system .

Biochemical Pathways

The antagonistic action of Aposcopolamine on mAChRs affects several biochemical pathways. For instance, it impacts the cholinergic synapses , cGMP/PKG pathway , and calcium signaling . These pathways are involved in various physiological processes, including memory formation, muscle contraction, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of Aposcopolamine depend on the dosage form . Only 2.6% of non-metabolized Aposcopolamine is excreted in urine, suggesting a first-pass metabolism after oral administration . To minimize side effects and improve bioavailability, a transdermal therapeutic system (TTS-patch) has been developed .

Result of Action

The result of Aposcopolamine’s action is primarily the reduction of parasympathetic activity. This leads to effects such as increased heart rate, reduced salivary and bronchial secretions, and relaxation of smooth muscle in the gastrointestinal tract . Its central effects include sedation, antiemesis (prevention of vomiting), and amnesia .

Action Environment

The action of Aposcopolamine can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption of orally administered Aposcopolamine. Additionally, factors such as body temperature and skin condition can influence the absorption rate of the drug from the TTS-patch

Eigenschaften

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNVDCBKBUSUII-LHIUVBILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045591 | |

| Record name | Aposcopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

535-26-2 | |

| Record name | Apohyoscine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aposcopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NONAN-7-YL 2-PHENYLACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ98RV32RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

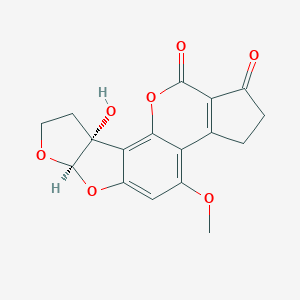

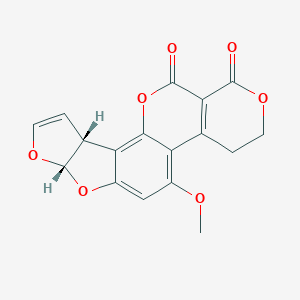

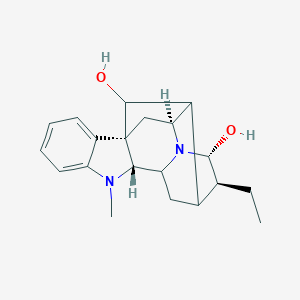

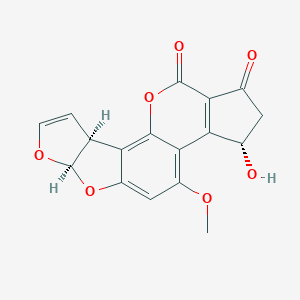

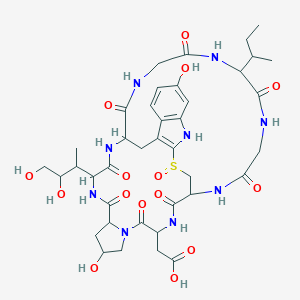

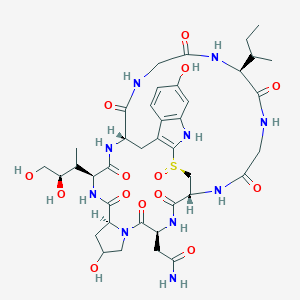

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.